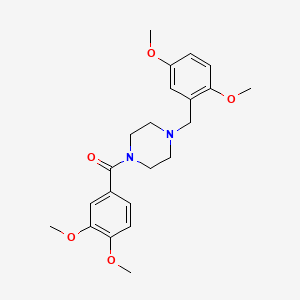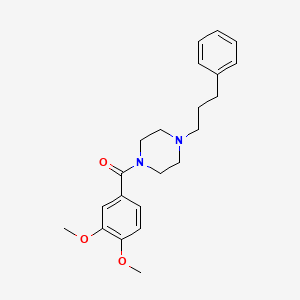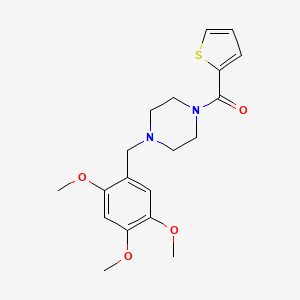![molecular formula C19H24N2O3S B3464237 1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B3464237.png)
1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine
Descripción general
Descripción
The compound “1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine” is an organic compound with the molecular formula C19H24N2O3S . It has a molecular weight of 360.470 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its InChI and SMILES notations . The InChI notation isInChI=1S/C19H24N2O3S/c1-16-3-5-17 (6-4-16)15-20-11-13-21 (14-12-20)25 (22,23)19-9-7-18 (24-2)8-10-19/h3-10H,11-15H2,1-2H3 . The SMILES notation is CC1=CC=C (C=C1)CN2CCN (CC2)S (=O) (=O)C3=CC=C (C=C3)OC . Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 360.5 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 360.15076381 g/mol . The topological polar surface area is 58.2 Ų .Aplicaciones Científicas De Investigación
Development and Characterization of Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which includes compounds related to 1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine, were synthesized and characterized as A2B adenosine receptor antagonists. These compounds were found to have subnanomolar affinity and high selectivity for A2B receptors, making them potent in this specific receptor interaction (Borrmann et al., 2009).
Antibacterial Activities
Research involving 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, closely related to the compound , revealed significant antibacterial activities. These derivatives were synthesized and tested against various bacterial strains, showing notable efficacy at certain concentrations (Wu Qi, 2014).
Crystal Structure Studies and Computational Analysis
Studies on compounds such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine provided insights into their molecular structure through crystallography and density functional theory (DFT) calculations. This research contributes to understanding the reactive sites and molecular interactions of such compounds (Kumara et al., 2017).
Development of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
Research on analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, which are structurally similar to this compound, led to the development of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds were extensively evaluated for their inhibition potential against HIV-1 (Romero et al., 1994).
Synthesis and Cardiotropic Activity
A group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including molecules structurally akin to the compound of interest, demonstrated significant antiarrhythmic activity in various arrhythmia models. This indicates potential cardiotropic applications for such compounds (Mokrov et al., 2019).
Synthesis and Antimicrobial Activities
Another study explored the antimicrobial properties of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. These compounds, related to 1-(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine, showed promising results against various pathogenic bacterial and fungal strains, highlighting their potential in antimicrobial applications [(Mallesha & Mohana, 2011)
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-3-5-17(6-4-16)15-20-11-13-21(14-12-20)25(22,23)19-9-7-18(24-2)8-10-19/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUIXFLGBSHBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B3464156.png)
![9-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3464169.png)
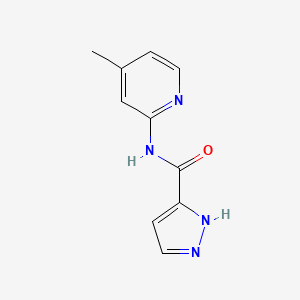
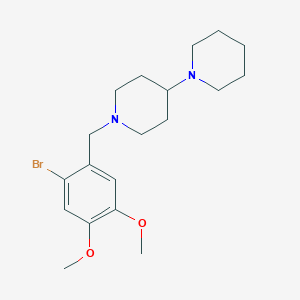
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B3464189.png)
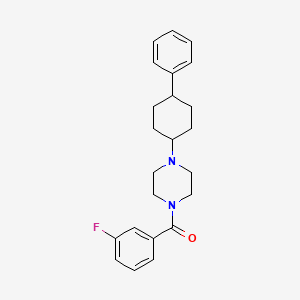
![1-(3,4-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464204.png)
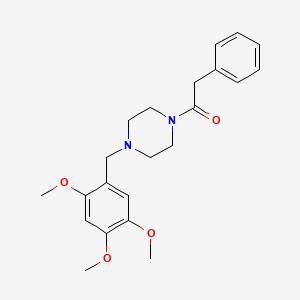
![4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3464220.png)
